
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
准备方法
The synthesis of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-sulfonyl chloride with ethyl 3-aminopropanoate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
化学反应分析
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles like amines or alcohols.
科学研究应用
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promising anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used as a tool in biological studies to investigate the mechanisms of action of thiadiazole-based drugs and their interactions with biological targets.
作用机制
The mechanism of action of Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiadiazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Ethyl 3-(3-methoxy-1,2,4-thiadiazole-5-sulfonyl)propanoate can be compared with other thiadiazole derivatives to highlight its unique properties:
Ethyl 3-(3-methyl-1,2,4-thiadiazole-5-sulfonyl)propanoate: Similar in structure but with a methyl group instead of a methoxy group, which can affect its biological activity and chemical reactivity.
Ethyl 3-(3-chloro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The presence of a chloro group can enhance the compound’s antimicrobial activity due to the electron-withdrawing nature of chlorine.
Ethyl 3-(3-nitro-1,2,4-thiadiazole-5-sulfonyl)propanoate: The nitro group can significantly alter the compound’s electronic properties, potentially leading to different biological activities.
These comparisons help in understanding the structure-activity relationships and optimizing the design of new compounds with desired properties.
属性
CAS 编号 |
922504-66-3 |
|---|---|
分子式 |
C8H12N2O5S2 |
分子量 |
280.3 g/mol |
IUPAC 名称 |
ethyl 3-[(3-methoxy-1,2,4-thiadiazol-5-yl)sulfonyl]propanoate |
InChI |
InChI=1S/C8H12N2O5S2/c1-3-15-6(11)4-5-17(12,13)8-9-7(14-2)10-16-8/h3-5H2,1-2H3 |
InChI 键 |
VDTUWIGJDFPNKE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCS(=O)(=O)C1=NC(=NS1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
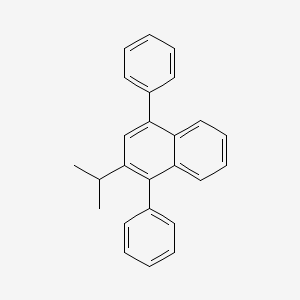
![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
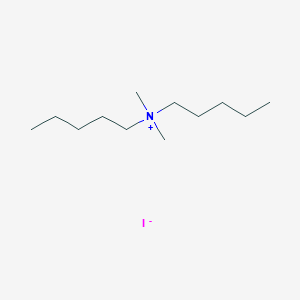
![2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14200109.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
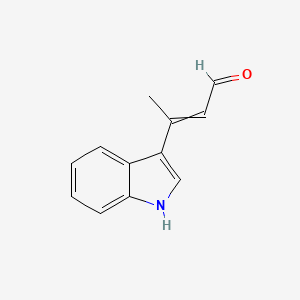
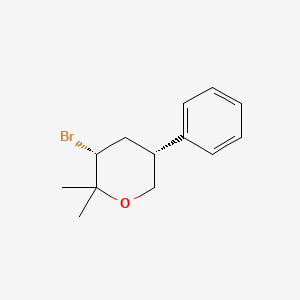

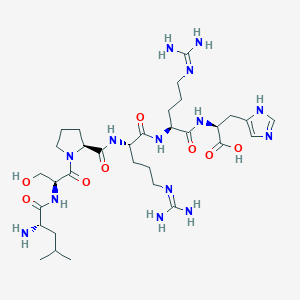
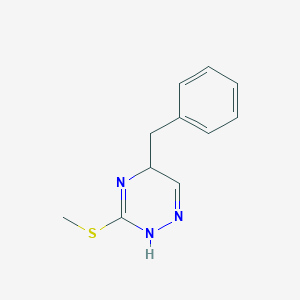
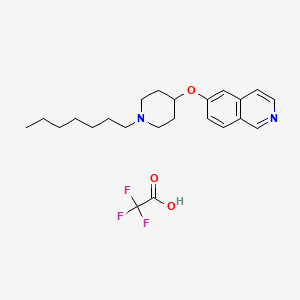
![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
